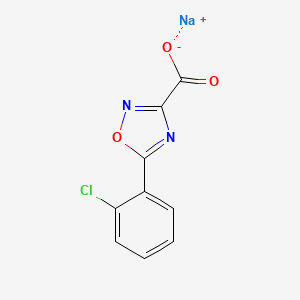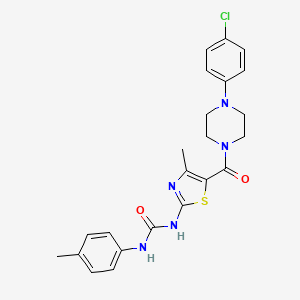![molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8](/img/structure/B2884119.png)
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea
概要
説明
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea is an organic compound with potential applications in various scientific fields. This compound is characterized by its distinctive structure, which includes a pyridinyl group, a phenyl group, and a tetramethyl-dioxaborolan moiety.
作用機序
Target of Action
It is noted that a similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide, is a second-generation btk (bruton’s tyrosine kinase) inhibitor . BTK is a crucial enzyme in the B cell receptor signaling pathway, which plays a significant role in the development and functioning of B cells.
Pharmacokinetics
Its predicted properties include a boiling point of 4141±250 °C and a density of 116±01 g/cm3 . It is recommended to be stored at 2-8°C .
Action Environment
It is worth noting that the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea typically involves several key steps:
Formation of Intermediate Compounds: The process often begins with the formation of intermediate compounds through reactions involving pyridine derivatives and appropriate phenylboronic acids.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, typically using catalysts such as palladium. The conditions often include heating and the use of solvents like toluene or ethanol.
Final Assembly: The final compound is assembled through urea formation, which may involve reacting isocyanates with amines under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but scaled up to larger reactors and using continuous flow techniques to ensure consistency and efficiency. Key factors include maintaining the purity of reactants and optimizing reaction conditions to maximize yield.
化学反応の分析
Types of Reactions: N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of metal catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly involving the pyridinyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogenated solvents, appropriate nucleophiles or electrophiles.
Major Products Formed: Depending on the reaction, major products can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
科学的研究の応用
This compound finds applications in several scientific domains:
Chemistry: As a reagent for complex organic synthesis and catalysis.
Biology: Potential use in biochemical assays and as a molecular probe.
Medicine: Investigated for potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.
Industry: Used in the synthesis of advanced materials and polymers.
類似化合物との比較
N-3-pyridinyl-N'-phenylurea: Lacks the tetramethyl-dioxaborolan group, resulting in different reactivity and applications.
Phenylboronic Acid Derivatives: While these compounds also contain boron, they may not exhibit the same binding and reactivity as the urea derivative.
Uniqueness: The presence of the tetramethyl-dioxaborolan group sets this compound apart, offering distinctive properties for binding and reaction pathways, making it valuable for specific scientific and industrial applications.
特性
IUPAC Name |
1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQNTQWZIESMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)
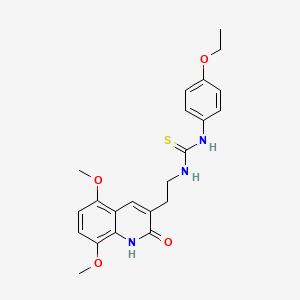
![[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride](/img/structure/B2884038.png)
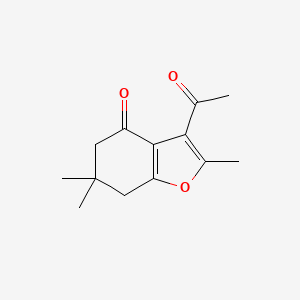
![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)
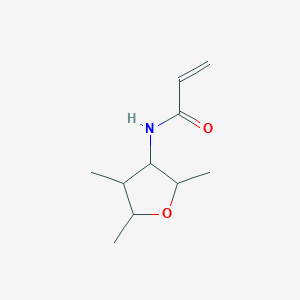
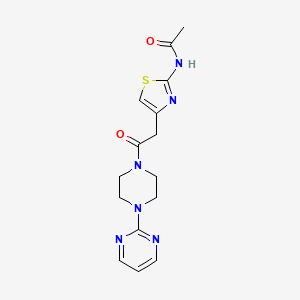
![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)
![[Methyl(phenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2884049.png)
![2-{[1-(Pyridine-2-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2884050.png)
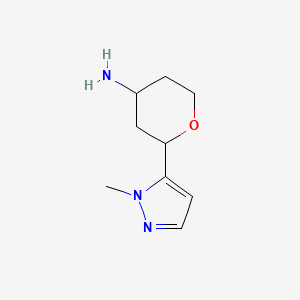
![2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2884054.png)
